2-Acetyl-5-methylphenyl 2-(benzylsulfonyl)-5-chloropyrimidine-4-carboxylate
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Overview
Description
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings . This reaction involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-ACETYL-4-METHYLPHENOL: Shares a similar acetyl and methyl group but differs in the position of the functional groups.
5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE: Contains the same pyrimidine and sulfonyl groups but lacks the acetyl and methyl groups.
Uniqueness
2-ACETYL-5-METHYLPHENYL 5-CHLORO-2-PHENYLMETHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H17ClN2O5S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
(2-acetyl-5-methylphenyl) 2-benzylsulfonyl-5-chloropyrimidine-4-carboxylate |
InChI |
InChI=1S/C21H17ClN2O5S/c1-13-8-9-16(14(2)25)18(10-13)29-20(26)19-17(22)11-23-21(24-19)30(27,28)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI Key |
WJWVUOAGWVFESK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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